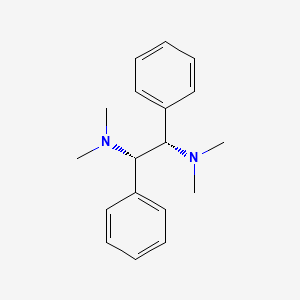

(1S,2S)-N,N,N',N'-Tetramethyl-1,2-diphenylethane-1,2-diamine

Vue d'ensemble

Description

(1S,2S)-N,N,N’,N’-Tetramethyl-1,2-diphenylethane-1,2-diamine is a chiral diamine compound characterized by the presence of two phenyl groups and four methyl groups attached to the nitrogen atoms

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-N,N,N’,N’-Tetramethyl-1,2-diphenylethane-1,2-diamine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available benzaldehyde and methylamine.

Formation of Intermediate: Benzaldehyde reacts with methylamine to form N-methylbenzylamine.

Reductive Amination: The intermediate undergoes reductive amination with formaldehyde and a reducing agent such as sodium cyanoborohydride to yield the desired diamine.

Industrial Production Methods

In an industrial setting, the synthesis of (1S,2S)-N,N,N’,N’-Tetramethyl-1,2-diphenylethane-1,2-diamine may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high enantioselectivity and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

(1S,2S)-N,N,N’,N’-Tetramethyl-1,2-diphenylethane-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The diamine can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Formation of corresponding nitroso or nitro derivatives.

Reduction: Formation of secondary amines.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Applications De Recherche Scientifique

Asymmetric Synthesis

Chiral Catalysts:

(1S,2S)-N,N,N',N'-Tetramethyl-1,2-diphenylethane-1,2-diamine serves as a chiral auxiliary in asymmetric synthesis. It has been utilized to construct various organocatalysts that facilitate enantioselective reactions. For instance:

- Organocatalysts for Aldol Reactions: The compound has been employed in the development of primary-tertiary diamine organocatalysts that have shown excellent yields and enantioselectivities in cross-aldol reactions involving trifluoromethyl aromatic ketones .

Case Study:

In a study examining the use of (1S,2S)-Tetramethyl-1,2-diphenylethane-1,2-diamine as a catalyst for the Michael addition reaction between 4-hydroxycoumarin and (E)-4-phenyl-3-buten-2-one, yields reached up to 99% with enantiomeric excesses exceeding 94% .

Coordination Chemistry

Vanadium Complexes:

The compound has been used to form stable vanadium(II) complexes. These complexes exhibit unique properties that are influenced by the nature of the diamine ligands used.

| Complex Type | Composition | Stability | Applications |

|---|---|---|---|

| Mononuclear | [VCl₂(diamine)₂] | Varies with diamine | Catalysis |

| Trinuclear | [V₃(µ-Cl)₃(µ₃-Cl)₂(diamine)₃]⁺ | High stability | Synthesis pathways |

The stability and reactivity of these complexes can be correlated with the electronic structure of the diamines used .

Applications in Organocatalysis

Organocatalytic Reactions:

The compound is integral to the development of various organocatalytic systems that enhance reaction efficiency and selectivity:

- Hydrogenation Reactions: It plays a role as a ligand in asymmetric transfer hydrogenation reactions for ketones and imines, showcasing its utility in producing high-value chiral compounds .

Performance Data:

The effectiveness of (1S,2S)-Tetramethyl-1,2-diphenylethane-1,2-diamine as a ligand has been documented across multiple studies, demonstrating its versatility in catalysis.

Mécanisme D'action

The mechanism of action of (1S,2S)-N,N,N’,N’-Tetramethyl-1,2-diphenylethane-1,2-diamine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The chiral nature of the compound allows for the induction of asymmetry in the products, making it valuable in enantioselective synthesis.

Comparaison Avec Des Composés Similaires

Similar Compounds

(1R,2R)-N,N,N’,N’-Tetramethyl-1,2-diphenylethane-1,2-diamine: The enantiomer of the compound, with similar chemical properties but different stereochemistry.

N,N,N’,N’-Tetramethyl-1,2-ethanediamine: Lacks the phenyl groups, resulting in different reactivity and applications.

N,N,N’,N’-Tetramethyl-1,2-cyclohexanediamine: Contains a cyclohexane ring instead of phenyl groups, affecting its steric and electronic properties.

Uniqueness

(1S,2S)-N,N,N’,N’-Tetramethyl-1,2-diphenylethane-1,2-diamine is unique due to its chiral nature and the presence of phenyl groups, which enhance its ability to participate in asymmetric synthesis and form stable metal complexes. This makes it a valuable compound in various fields of research and industrial applications.

Activité Biologique

(1S,2S)-N,N,N',N'-Tetramethyl-1,2-diphenylethane-1,2-diamine (CAS No. 91361-07-8) is a chiral diamine compound known for its applications in asymmetric synthesis and medicinal chemistry. This article explores its biological activity, highlighting its mechanisms, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C18H24N2

- Molecular Weight : 268.4 g/mol

- Structure : The compound features two phenyl groups and a diamine structure, which contributes to its chiral properties.

The biological activity of this compound is primarily attributed to its ability to act as a ligand in coordination chemistry. By forming stable complexes with metal ions, it can facilitate various catalytic reactions. The chiral nature of the compound allows it to induce asymmetry in synthetic processes, making it valuable in the production of enantiomerically pure compounds.

Biological Activity Overview

Research has indicated several areas where this compound exhibits notable biological activity:

1. Antimicrobial Activity

Studies have shown that derivatives of diamines similar to this compound possess antimicrobial properties. For instance, N,N-dibenzyl-cyclohexane-1,2-diamine derivatives have been synthesized and tested for their antimicrobial efficacy against various pathogens .

2. Antitumor Properties

The compound has been investigated for its potential antitumor effects. Research indicates that certain diphenylethylenediamine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanisms often involve the modulation of cell cycle progression and the induction of oxidative stress .

3. HIV Inhibition

Preliminary studies suggest that compounds within the same chemical family may exhibit anti-HIV activity by interfering with viral replication processes. Further research is needed to establish the efficacy and mechanism of action specific to this compound .

Case Studies

A series of studies have been conducted to evaluate the biological activities associated with this compound and its derivatives:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Synthesis of N,N-dibenzyl-cyclohexane-1,2-diamine derivatives showed significant antimicrobial effects against Gram-positive bacteria. |

| Study 2 | Antitumor Activity | Diphenylethylenediamine derivatives induced apoptosis in cancer cell lines through cell cycle arrest mechanisms. |

| Study 3 | HIV Inhibition | Compounds demonstrated potential anti-HIV activity by disrupting viral replication pathways. |

Applications in Research

This compound serves several roles in scientific research:

- Asymmetric Catalysis : Utilized as a chiral ligand in asymmetric synthesis.

- Medicinal Chemistry : Investigated as a building block for pharmaceutical development.

- Material Science : Employed in creating chiral materials and polymers .

Propriétés

IUPAC Name |

(1S,2S)-N,N,N',N'-tetramethyl-1,2-diphenylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2/c1-19(2)17(15-11-7-5-8-12-15)18(20(3)4)16-13-9-6-10-14-16/h5-14,17-18H,1-4H3/t17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYLJZKKJRGGLPH-ROUUACIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(C1=CC=CC=C1)C(C2=CC=CC=C2)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@@H](C1=CC=CC=C1)[C@H](C2=CC=CC=C2)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50518246 | |

| Record name | (1S,2S)-N~1~,N~1~,N~2~,N~2~-Tetramethyl-1,2-diphenylethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50518246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91361-07-8 | |

| Record name | (1S,2S)-N~1~,N~1~,N~2~,N~2~-Tetramethyl-1,2-diphenylethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50518246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.